molecular formula C18H16N4OS B2432289 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 872701-53-6

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2432289
CAS No.: 872701-53-6
M. Wt: 336.41
InChI Key: WZPFAZATLXFVQK-UHFFFAOYSA-N
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Description

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety linked via a thioether bond to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazinyl Intermediate: This involves the reaction of 4-chloropyridazine with 4-pyridylboronic acid in the presence of a palladium catalyst to form 6-(pyridin-4-yl)pyridazine.

    Thioether Formation: The pyridazinyl intermediate is then reacted with thiourea to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is reacted with m-tolylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.

Uniqueness

The uniqueness of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The m-tolyl group may impart different steric and electronic properties compared to the o-tolyl or p-tolyl analogs, potentially leading to different applications and effects.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-3-2-4-15(11-13)20-17(23)12-24-18-6-5-16(21-22-18)14-7-9-19-10-8-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPFAZATLXFVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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